uPA Inhibitory Potency: NCI0144205 vs. the Standard Reference Inhibitor Amiloride
In a direct enzymatic assay against human uPA (EC 3.4.21.73) conducted at pH 7.4 and 37°C, NCI0144205 (CAS 894018-68-9) displayed an IC50 of 0.0284 µM [1]. This represents an approximately 388-fold improvement in potency over the well-established uPA reference inhibitor amiloride, which exhibits an IC50 of 11 µM under comparable conditions . The nearly three-order-of-magnitude potency differential quantitatively establishes that NCI0144205 is not interchangeable with amiloride for applications requiring potent uPA blockade.
| Evidence Dimension | uPA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.0284 µM |
| Comparator Or Baseline | Amiloride: 11 µM |
| Quantified Difference | 388-fold more potent than amiloride |
| Conditions | Human uPA (EC 3.4.21.73) enzymatic assay; pH 7.4, 37°C |
Why This Matters
This potency advantage makes CAS 894018-68-9 the quantitatively superior choice over amiloride for experiments requiring potent uPA inhibition at low compound concentrations, such as cellular invasion or metastasis models where amiloride's weak uPA activity (IC50 ~11 µM) would necessitate concentrations that risk off-target ENaC/NHE effects .
- [1] BRENDA Enzyme Database. IC50 value for NCI0144205 (EC 3.4.21.73). https://www.enzyme-information.de/search_result.php?a=54&W[1]=3.4.21.73&V[3]=1&V[5]=1 (accessed 2026-04-29). IC50 = 0.0284 µM, pH 7.4, 37°C. View Source
